3,5-diethoxy-4-methoxybenzaldehyde
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Overview
Description
3,5-diethoxy-4-methoxybenzaldehyde: is an organic compound with the molecular formula C12H16O4 . It is a derivative of benzaldehyde, characterized by the presence of two ethoxy groups and one methoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethylation of 4-methoxybenzaldehyde: The synthesis of 3,5-diethoxy-4-methoxybenzaldehyde can be achieved by the ethylation of 4-methoxybenzaldehyde. This involves the reaction of 4-methoxybenzaldehyde with ethyl iodide in the presence of a strong base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale ethylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-diethoxy-4-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the ethoxy and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 3,5-diethoxy-4-methoxybenzoic acid.
Reduction: Formation of 3,5-diethoxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-diethoxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-diethoxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The ethoxy and methoxy groups enhance its reactivity, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes.
Comparison with Similar Compounds
3,5-dihydroxy-4-methoxybenzaldehyde: This compound has hydroxyl groups instead of ethoxy groups, leading to different reactivity and applications.
3,4-dimethoxybenzaldehyde: Lacks the ethoxy groups, resulting in different chemical properties and uses.
3,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness: 3,5-diethoxy-4-methoxybenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3,5-diethoxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-4-15-10-6-9(8-13)7-11(16-5-2)12(10)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
XVVJUFMDJFIHBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)OCC)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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